3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of KF24345 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
KF24345 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as the quinazoline and piperidine moieties .
Common Reagents and Conditions
Common reagents used in the reactions involving KF24345 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving KF24345 are typically derivatives of the parent compound, where specific functional groups are modified to enhance its pharmacological properties .
Scientific Research Applications
Mechanism of Action
KF24345 exerts its effects by inhibiting the uptake of adenosine into cells. This inhibition is achieved through its interaction with equilibrative nucleoside transporters, particularly the ENT1 subtype . By blocking adenosine uptake, KF24345 increases extracellular adenosine levels, which in turn activates adenosine receptors and modulates various physiological processes, including inflammation and immune response .
Comparison with Similar Compounds
KF24345 is unique in its high affinity and specificity for equilibrative nucleoside transporters compared to other adenosine uptake inhibitors. Similar compounds include:
Dipyridamole: Another adenosine uptake inhibitor, but with a broader range of targets and less specificity for ENT1.
Nitrobenzylthioinosine (NBMPR): A high-affinity inhibitor of nucleoside transport, but KF24345 is more effective in blocking the human ei transporter.
Draflazine: Exhibits species-dependent affinity for nucleoside transporters, similar to KF24345.
KF24345’s unique binding properties and specificity make it a valuable tool in pharmacological research and a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C31H38N6O5 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
3-[1-(6,7-diethoxy-2-morpholin-4-ylquinazolin-4-yl)piperidin-4-yl]-1,6-dimethylquinazoline-2,4-dione |
InChI |
InChI=1S/C31H38N6O5/c1-5-41-26-18-22-24(19-27(26)42-6-2)32-30(36-13-15-40-16-14-36)33-28(22)35-11-9-21(10-12-35)37-29(38)23-17-20(3)7-8-25(23)34(4)31(37)39/h7-8,17-19,21H,5-6,9-16H2,1-4H3 |
InChI Key |
MXOWYPVUVPQDNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCOCC3)N4CCC(CC4)N5C(=O)C6=C(C=CC(=C6)C)N(C5=O)C)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCOCC3)N4CCC(CC4)N5C(=O)C6=C(C=CC(=C6)C)N(C5=O)C)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(1-(6,7-diethoxy-2-morpholinoquinazolin-4-yl)piperidin-4-yl)-1,6-dimethyl-2,4-(1H,3H)-quinazolinedione KF 24345 KF-24345 KF24345 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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